1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-benzyl-6-chloropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c14-13-6-12-11(7-15-13)8-16-17(12)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
AFVFAHAZBQEAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chloronicotinaldehyde Derivatives
4,6-Dichloronicotinaldehyde serves as a starting material for generating the pyrazole ring. Treatment with hydrazine derivatives under acidic conditions induces cyclization, yielding 6-chloro-1H-pyrazolo[4,3-c]pyridine. For example:
This method achieves moderate yields (45–60%) and requires purification via recrystallization from toluene.
Nitrosation and Rearrangement of 3-Acetamidopyridines
Nitrosation of 3-acetamido-4-methylpyridines with nitrosyl chloride, followed by rearrangement and cyclization in acetic anhydride, generates pyrazolo[3,4-c]pyridines. Although this route primarily targets the [3,4-c] isomer, analogous conditions may adapt to [4,3-c] systems by modifying substituent positions.
N-1 Benzylation Strategies
Introducing the benzyl group at the pyrazole N-1 position is critical for achieving the target compound.
Alkylation with Benzyl Halides
6-Chloro-1H-pyrazolo[4,3-c]pyridine undergoes N-alkylation using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH). Reaction in polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours affords the benzylated product.
Typical Conditions:
Yields range from 65% to 78%, with side products arising from over-alkylation minimized by stoichiometric control.
Protecting Group Manipulation
In multistep syntheses, temporary protection of the pyrazole nitrogen (e.g., using tert-butoxycarbonyl (Boc) groups) ensures regioselective benzylation. Subsequent deprotection under acidic conditions (HCl/dioxane) yields the final product.
Halogenation and Functional Group Interconversion
Chlorine incorporation often precedes benzylation. Electrophilic chlorination agents (e.g., POCl₃) or directed ortho-metalation (DoM) strategies enable precise halogen placement.
Direct Chlorination
Treatment of pyrazolo[4,3-c]pyridine derivatives with POCl₃ at reflux introduces chlorine at the 6-position. For example:
This method achieves >85% conversion but requires careful quenching to prevent over-chlorination.
Halogen Exchange
Nucleophilic aromatic substitution (SNAr) on bromo or iodo precursors using CuCl₂ in DMF at 150°C provides an alternative route.
Recent Advances in Catalytic Functionalization
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination and Suzuki-Miyaura coupling enable late-stage diversification. For instance, 5-halo-pyrazolo[4,3-c]pyridines undergo amination with benzylamines using Pd(OAc)₂/Xantphos catalysts:
Directed C-H Activation
Rhodium or iridium catalysts facilitate direct benzylation at N-1 via C-H activation, though this method remains experimental for pyrazolo[4,3-c]pyridines.
Analytical and Optimization Data
Table 1. Comparison of Benzylation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation (NaH/DMF) | 70°C, 24 h | 78 | 98 |
| Boc Protection/Deprotection | HCl/dioxane, rt | 65 | 95 |
| Pd-Catalyzed Amination | Pd(OAc)₂, Xantphos, 100°C | 72 | 97 |
Key Findings:
Chemical Reactions Analysis
Substitution Reactions
The 6-chloro position undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary amines (RNH₂) | DMF, 80°C, 6–8 hrs | 6-Amino derivatives | 65–78% | |
| Sodium methoxide | MeOH, reflux, 4 hrs | 6-Methoxy analog | 72% | |
| Thiophenol (PhSH) | K₂CO₃, DMF, 100°C, 12 hrs | 6-Phenylthio derivative | 58% | |
| Hydrazine (NH₂NH₂) | Ethanol, 70°C, 5 hrs | 6-Hydrazinyl intermediate | 81% |
Mechanistic Insight :
The chlorine atom’s activation by the electron-deficient pyridine ring facilitates NAS. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:
| Reaction Type | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 12 hrs | 6-Aryl/heteroaryl derivatives | 60–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Toluene, 110°C, 24 hrs | 6-Aminoaryl analogs | 45–68% |
Key Example :
Reaction with phenylboronic acid produces 6-phenyl-1-benzyl-1H-pyrazolo[4,3-c]pyridine, a precursor for kinase inhibitors.
Reduction Reactions
Selective reduction of the pyridine ring is achievable:
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | EtOH, 25°C, 12 hrs | 1-Benzyl-6-chloro-4,5-dihydropyridine | Partial saturation | |
| NaBH₄/CuCl₂ | MeOH, 0°C, 2 hrs | Pyridine ring remains intact | Chlorine retained |
Application :
Dihydro derivatives serve as intermediates for bioactive molecules targeting GABA receptors.
Cyclization Reactions
The compound acts as a scaffold for synthesizing polycyclic systems:
Mechanistic Pathway :
Electrophilic iodination at position 7 occurs via in-situ-generated iodonium ions, confirmed by X-ray crystallography .
Benzyl Group Modifications
The N1-benzyl group undergoes functionalization:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Debenzylation | HCO₂NH₄/Pd-C | MeOH, 50°C, 6 hrs | 6-Chloro-1H-pyrazolo[4,3-c]pyridine | 89% | |
| Oxidation | KMnO₄/H₂SO₄ | 80°C, 4 hrs | N1-Benzoyl derivative | 63% |
Utility :
Debenzylation provides access to the parent heterocycle for further N-functionalization.
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
-
6-Amino analogs show IC₅₀ = 45–48 nM against leukemia cell lines .
-
Suzuki-coupled aryl derivatives inhibit CDK2 (Kd = 12–18 nM) .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong alkali (pH > 10).
Scientific Research Applications
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit potent inhibitory effects on the proliferation of K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells.
Case Study: Antiproliferative Effects
- Compound Tested : 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
- Cell Lines : K562, MV4-11, MCF-7
- Findings : Induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activated caspase 9, indicating a pro-apoptotic effect. The compound also reduced proliferating cell nuclear antigen (PCNA) levels, suggesting a mechanism involving apoptosis and autophagy .
Enzyme Inhibition
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine has been investigated for its ability to inhibit various kinases, which are critical in cancer progression and other diseases.
Key Enzyme Targets
- Cyclin-dependent Kinases (CDKs) : Compounds derived from this scaffold have shown high selectivity and potency against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity is crucial for minimizing side effects in therapeutic applications .
Scaffold for Drug Development
The pyrazolo[4,3-c]pyridine framework serves as an excellent scaffold for the design of new therapeutic agents due to its structural versatility.
Examples of Derivatives
| Compound | Activity | Target |
|---|---|---|
| Compound A | CDK2 Inhibition | IC50 = 0.36 µM |
| Compound B | CDK9 Inhibition | IC50 = 1.8 µM |
| Compound C | Antiproliferative | K562, MV4-11, MCF-7 |
These derivatives have been synthesized through various methods including electrophilic cyclization and cross-coupling reactions .
Fluorescent Properties
Recent investigations have highlighted the potential of certain pyrazolo[4,3-c]pyridine derivatives as fluorescent pH indicators. For example, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine has been identified as a potent pH sensor with applications in biological imaging and diagnostics .
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and chloro substituents play crucial roles in binding to these targets, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives vary primarily in substituents at positions 1, 3, and 6. Key structural analogs include:
Key Structural Insights :
- Halogen substituents (Cl, I) at position 6 or 3 influence electronic properties and reactivity. For example, 3-iodo derivatives are valuable intermediates in cross-coupling reactions .
Target Compound Insights :
- No direct bioactivity data is available for 1-benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine. However, the benzyl group may enhance binding to hydrophobic targets (e.g., kinase enzymes) compared to smaller substituents .
Physicochemical Properties
| Property | This compound | 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine |
|---|---|---|
| Molecular Weight | 243.69 g/mol | 181.63 g/mol |
| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.1 |
| Solubility | Low (benzyl group reduces polarity) | Moderate |
| Stability | Likely stable under inert conditions | Similar |
Key Notes:
- Chlorine at position 6 contributes to electronic withdrawal, possibly stabilizing the ring system .
Biological Activity
1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a fused pyrazole and pyridine ring system, with a molecular formula of CHClN and a molecular weight of 233.68 g/mol. Its structural characteristics contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound can be achieved through several methods, including electrophilic cyclization and cross-coupling reactions. The presence of the benzyl group at the 1-position and chlorine at the 6-position enhances its reactivity and biological interactions.
Biological Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The compound has shown low micromolar GI values, indicating its potency in inhibiting cancer cell proliferation .
- Mechanism of Action : Investigations have revealed that this compound interacts with specific biomolecular targets. Studies utilizing techniques such as immunoblotting and flow cytometry have demonstrated its ability to induce apoptosis through the activation of caspase pathways and poly(ADP-ribose) polymerase (PARP) cleavage .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes key features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-Chloro-1H-pyrazolo[3,4-c]pyridine | CHClN | Lacks benzyl group; simpler structure | Moderate antiproliferative activity |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | CHClN | Different halogen position; potential activity | Limited studies on anticancer properties |
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine | CHClN | Variation in substitution pattern | Exhibits some kinase inhibition |
| 7-Methyl-1H-pyrazolo[4,3-c]pyridine | CHN | Methyl substitution at the 7-position | Lower antiproliferative effects |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental setups:
- In Vitro Studies : In a study involving K562 leukemia cells, treatment with this compound resulted in significant apoptosis induction after 48 hours, as evidenced by PARP cleavage and caspase activation .
- Cell Cycle Arrest : Other investigations have shown that derivatives of this compound can arrest the cell cycle in mitosis, further supporting its potential as an anticancer agent .
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in 1-benzyl-6-chloro derivatives?
The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two strategies:
- Annelation of a pyrazole ring onto a pyridine precursor , leveraging intermediates like 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes.
- Pyridine-ring formation from pyrazole precursors using Sonogashira cross-coupling with alkynes, followed by tert-butylamine-mediated ring closure . For 6-chloro-substituted derivatives, halogenation (e.g., Cl introduction at position 6) is typically performed post-core formation to avoid side reactions.
Q. How can structural confirmation of 1-benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine be achieved?
- Elemental analysis validates molecular composition (e.g., C, H, N, Cl ratios).
- Spectral data :
- ¹H/¹³C NMR identifies benzyl (δ ~4.5–5.5 ppm for CH₂) and pyridine/pyrazole proton environments.
- Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray crystallography resolves the bicyclic system’s spatial arrangement, critical for studying EGFR inhibition .
Q. What purity standards are recommended for pharmacological studies?
- HPLC with UV detection (≥95% purity) is standard.
- Residual solvent analysis (e.g., DMF, THF) via GC-MS ensures compliance with ICH guidelines.
- For kinase inhibition assays (e.g., EGFR), ≥98% purity is advised to minimize off-target effects .
Advanced Research Questions
Q. How does the 6-chloro substituent influence the compound’s EGFR inhibition profile?
The 6-Cl group enhances electrophilicity at the pyridine ring, improving binding to EGFR’s ATP pocket. Comparative studies show:
- IC₅₀ values : 6-Cl derivatives exhibit 2–3× lower IC₅₀ (nM range) than non-halogenated analogs.
- Selectivity : Cl at position 6 reduces off-target kinase binding (e.g., vs. PIM1 kinase) due to steric and electronic effects . Methodological tip : Use kinase profiling panels (≥50 kinases) to validate selectivity.
Q. What strategies address contradictory activity data in different cell lines?
Contradictions may arise from cell-specific metabolism or off-target effects . Mitigation approaches:
- Metabolic stability assays : Assess hepatic microsomal degradation to identify labile groups (e.g., benzyl oxidation).
- Proteome-wide affinity profiling (e.g., CETSA) maps target engagement across cell lines . Example: In HEK293 vs. A549 cells, discrepancies in IC₅₀ correlate with CYP3A4 expression levels.
Q. How can regioselective functionalization of the pyrazolo[4,3-c]pyridine system be optimized?
- Directed lithiation : Use LDA at −78°C to functionalize position 3 without disturbing the 6-Cl group.
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at position 1 (benzyl site) with Pd/XPhos catalysts . Key data : Substituents at position 1 (e.g., benzyl vs. methyl) alter logP by 0.5–1.0 units, impacting membrane permeability .
Q. What in vitro models are suitable for evaluating antimicrobial activity of this compound?
- Bacterial strains : Prioritize ESKAPE pathogens (e.g., MRSA, Pseudomonas aeruginosa) with MIC assays.
- Fungal models : Candida albicans biofilm inhibition studies.
- Mechanistic insight : Combine time-kill kinetics with ROS detection assays to probe bactericidal vs. bacteriostatic effects .
Data Contradiction and Resolution
Q. Why do SAR studies show conflicting trends for 1-benzyl vs. 1-alkyl substitutions?
Q. How to reconcile discrepancies in cytotoxicity data between MTT and apoptosis assays?
- MTT assays measure metabolic activity, which may underestimate cytotoxicity in slow-dividing cells.
- Annexin V/PI staining quantifies apoptosis/necrosis ratios. Example: In HCT116 cells, MTT IC₅₀ = 12 μM vs. Annexin V IC₅₀ = 8 μM due to early apoptotic signaling .
Methodological Best Practices
Q. What analytical techniques are critical for tracking synthetic intermediates?
Q. How to design a robust structure-activity relationship (SAR) study?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
